![molecular formula C12H14N2O2S B2499244 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole CAS No. 1015846-98-6](/img/structure/B2499244.png)
1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-phenylpyrazole derivatives, which are closely related to 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole, has been explored in several studies. For instance, the synthesis of substituted N-phenylpyrazoles was achieved by condensing phenylhydrazine with 1,3-diketones in the presence of sulfamic acid under solvent-free conditions, which provided a mild and efficient method for the formation of these compounds . Additionally, the synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines involved a cyclization reaction of 1-methyl-4-amino-3-phenylpyrazoles with ethyl acetoacetate, leading to compounds with high potency as corticotropin-releasing factor type-1 antagonists .
Molecular Structure Analysis
The molecular structure of 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole can be inferred from related compounds. For example, the NMR study of 3-methyl-1-phenylpyrazole-4,5-dione 4-phenylhydrazone provided insights into the tautomeric forms of such molecules in different solvents . Moreover, the molecular modeling studies of 4-(aryloyl)phenyl methyl sulfones, which share a similar sulfone moiety, revealed how the methylsulfone group interacts within the COX-2 binding site, indicating the importance of molecular orientation for biological activity .
Chemical Reactions Analysis
The reactivity of phenylsulfonyl-containing compounds has been demonstrated through various chemical reactions. For instance, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole was used to generate α-sulfonyl anions that reacted with alkyl halides to produce monoalkylated, dialkylated, and cyclic products, followed by reductive desulfonylation . Additionally, the sulphonation of 1-phenylpyrazole resulted in substitution at specific positions on the phenyl and pyrazole nuclei, depending on the reagents and conditions used .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole can be extrapolated from related compounds. For example, the solubility and reactivity of pyrazole derivatives in different solvents were studied, which is crucial for understanding their behavior in biological systems . The inhibition of oxidation by pyrazole and 4-methylpyrazole in various systems suggested that these compounds could act as scavengers of hydroxyl radicals, indicating their potential antioxidant properties .
Scientific Research Applications
Corrosion Inhibition
- Inhibitive Properties in Corrosion Prevention : Heterocyclic diazoles, including pyrazole derivatives, have been studied for their effectiveness in preventing iron corrosion in acidic environments. Research indicates that these compounds can significantly reduce corrosion, with changes in resistance and surface morphology observed (Babić-Samardžija et al., 2005).
Synthesis and Catalysis
- Synthesis of Pyranopyrazoles : A study demonstrated the use of an imidazole-based ionic liquid as a catalyst for synthesizing pyranopyrazoles. This method highlights an environmentally friendly approach with high yields and efficient workup, indicating potential applications in green chemistry (Aliabadi & Mahmoodi, 2016).
Insecticide Research
- Action at the GABA-Gated Chloride Channel : Research on phenylpyrazole insecticides, which are structurally related to 1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole, revealed their mechanism of action at the GABA-gated chloride channel. These findings are crucial for understanding the selective toxicity of these insecticides (Cole et al., 1993).
Medicinal Chemistry
Synthesis and Antidiabetic Activity : New derivatives of 3-methyl-5-phenylpyrazolesulfonylurea were synthesized and evaluated for their hypoglycemic properties. Preliminary testing showed these compounds to have potent antidiabetic activity, suggesting their potential in medical applications (Soliman & Feid-Allah, 1981).
Cytotoxic Agents in Cancer Research : N-arylpyrazole derivatives bearing the sulfonamide moiety were synthesized and evaluated for their cytotoxic effects on various human tumor cell lines. These studies provide insights into the potential of these compounds in cancer therapy (Duan et al., 2016).
properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-11-4-6-12(7-5-11)17(15,16)14-9-8-10(2)13-14/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPISVINIYJQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2499165.png)

![N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2499168.png)
![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)
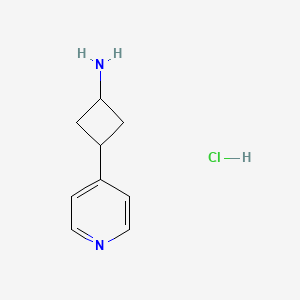
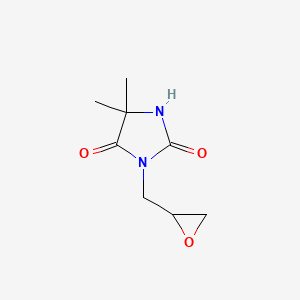
![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)

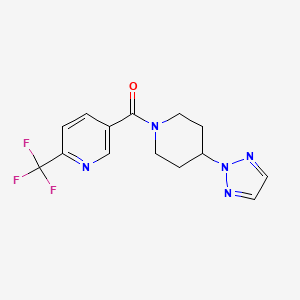
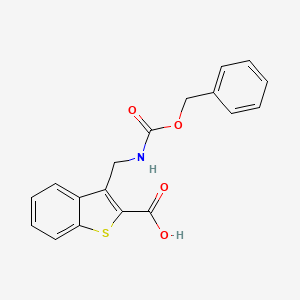
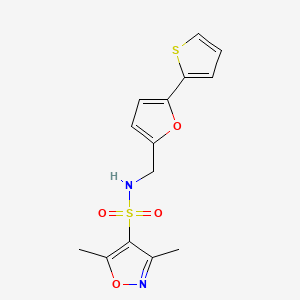
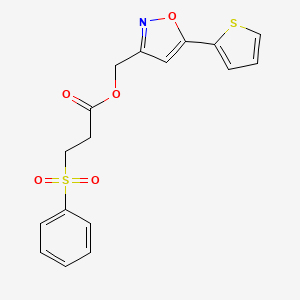
![N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2499183.png)